Triafur

CAS No.: 712-68-5

Cat. No.: VC1617160

Molecular Formula: C6H4N4O3S

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 712-68-5 |

|---|---|

| Molecular Formula | C6H4N4O3S |

| Molecular Weight | 212.19 g/mol |

| IUPAC Name | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) |

| Standard InChI Key | SXZZHGJWUBJKHH-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N |

| Canonical SMILES | C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N |

| Melting Point | 280.0 °C |

Introduction

Structural and Physicochemical Properties of Triafur

Molecular Structure

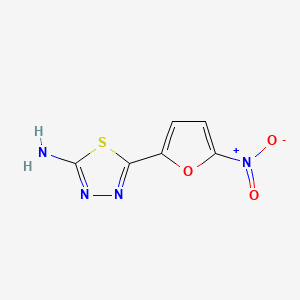

The molecular structure of Triafur is defined by a thiadiazole ring substituted with a nitrofuran moiety and an amino group. This arrangement imparts the compound with unique electronic properties that contribute to its biological activity. The structural formula can be represented by the SMILES notation: C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N . The InChI string for Triafur is InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) .

A two-dimensional representation of the molecule reveals the planar nature of the thiadiazole ring system and the conjugation between the nitrofuran and thiadiazole groups. This conjugation enhances the molecule's stability and contributes to its biological binding affinities.

Physicochemical Properties

Triafur exhibits several notable physicochemical properties:

-

Molecular Formula:

-

Molecular Weight: 212.19 g/mol

-

Melting Point: Approximately 280°C (yellow crystalline form) .

-

Percent Composition: Carbon (33.96%), Hydrogen (1.90%), Nitrogen (26.40%), Oxygen (22.62%), Sulfur (15.11%) .

-

Predicted Collision Cross Section (CCS): The CCS values for various adducts are summarized in Table 1.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 213.00769 | 137.2 |

| [M+Na]+ | 234.98963 | 149.0 |

| [M+NH4]+ | 230.03423 | 144.5 |

| [M+K]+ | 250.96357 | 149.5 |

| [M-H]- | 210.99313 | 141.7 |

| [M+Na-2H]- | 232.97508 | 143.0 |

| [M]+ | 211.99986 | 140.2 |

| [M]- | 212.00096 | 140.2 |

These properties underscore Triafur's potential for interaction with biological macromolecules.

Solubility and Stability

Triafur is characterized by moderate solubility in polar solvents such as dimethylformamide (DMF) and acetic acid . Its stability under various conditions makes it a versatile compound for experimental studies.

Synthesis Pathways

General Synthetic Route

The synthesis of Triafur typically involves the reaction of hydrazine derivatives with thioamides or thioketones under dehydrating conditions to facilitate ring closure. This process yields the thiadiazole core structure with high efficiency.

One specific method includes:

-

Reacting a suitable hydrazine derivative with a thioamide.

-

Employing a dehydrating agent such as phosphorus oxychloride to promote cyclization.

-

Purifying the product via recrystallization from DMF or acetic acid.

Alternative Synthesis Strategies

Alternative methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. These approaches aim to minimize environmental impact while maintaining high synthetic efficiency.

Biological Activities

Antiviral Properties

Triafur has demonstrated significant antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. Docking studies reveal that Triafur binds effectively to the main protease of SARS-CoV-2, inhibiting viral replication by targeting enzymatic functions critical for viral survival.

The binding energy scores obtained from computational tools such as AutoDockVina indicate strong interactions between Triafur and viral proteins. These findings position Triafur as a promising candidate for further antiviral drug development.

Antibacterial and Antifungal Activities

Studies have also highlighted Triafur's bacteriostatic and fungistatic properties . Its mechanism involves disrupting cellular processes essential for microbial growth, making it effective against a broad spectrum of pathogens.

Applications in Agriculture

Herbicidal Activity

Triafur disrupts mitosis in plant cells by interfering with microtubule assembly. This action prevents proper chromosome segregation during cell division, leading to weed death without affecting non-target organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume